

In-depth Technical Guide: The X-ray Crystal Structure of 2,4-Dibromothiazole

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Compound of Interest

Compound Name: 2,4-Dibromothiazole

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This technical guide provides a comprehensive overview of the X-ray crystal structure of **2,4-dibromothiazole**, a key heterocyclic building block in medicinal chemistry and materials science. The document details the crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and single-crystal X-ray diffraction analysis.

Crystallographic Data

The crystal structure of **2,4-dibromothiazole** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Fmm2. A notable feature of the crystal structure is a disorder where the molecules are randomly oriented with respect to the direction of the Br–C(2)–N–C(4)–Br unit, and the sulfur atom and the C(5)-H group show mixed occupancy.^[1]

Table 1: Crystal Data and Structure Refinement for **2,4-Dibromothiazole**

Parameter	Value
Empirical Formula	C ₃ HBr ₂ NS
Formula Weight	242.92
Temperature	93(2) K
Wavelength	0.71073 Å
Crystal System	Orthorhombic
Space Group	Fmm2
Unit Cell Dimensions	a = 6.700(10) Å
b = 16.21(3) Å	
c = 5.516(8) Å	
α = 90°	
β = 90°	
γ = 90°	
Volume	598.1(18) Å ³
Z	4
Density (calculated)	2.694 Mg/m ³
Absorption Coefficient	15.355 mm ⁻¹
F(000)	448
Crystal Size	0.15 x 0.12 x 0.10 mm ³
Theta range for data collection	4.31 to 27.50°
Index ranges	-8 ≤ h ≤ 8, -21 ≤ k ≤ 21, -7 ≤ l ≤ 7
Reflections collected	3023
Independent reflections	360 [R(int) = 0.088]
Completeness to theta = 25.00°	99.6 %

Absorption correction	Semi-empirical from equivalents
Max. and min. transmission	0.282 and 0.188
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	360 / 0 / 29
Goodness-of-fit on F ²	1.056
Final R indices [I>2sigma(I)]	R1 = 0.0398, wR2 = 0.0934
R indices (all data)	R1 = 0.0460, wR2 = 0.0963
Largest diff. peak and hole	0.819 and -0.793 e.Å ⁻³

Molecular Geometry

Due to the disordered nature of the crystal structure, the precise bond lengths and angles for a single, ordered molecule of **2,4-dibromothiazole** cannot be definitively presented. The refinement of the disordered model provides average positions for the atoms. For detailed analysis of the molecular geometry, including specific bond lengths, bond angles, and torsion angles, it is recommended to refer to the Crystallographic Information File (CIF) deposited with the Cambridge Crystallographic Data Centre (CCDC) under deposition number 1033511.

Experimental Protocols

Synthesis of 2,4-Dibromothiazole

A common and effective method for the synthesis of **2,4-dibromothiazole** is through the simultaneous aromatization and bromination of 2,4-thiazolidinedione using phosphorus oxybromide (POBr₃). An optimized, safer procedure avoids the use of elemental bromine.

Materials:

- 2,4-Thiazolidinedione
- Phosphorus oxybromide (POBr₃)
- Toluene (anhydrous)

- Dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes

Procedure:

- A mixture of 2,4-thiazolidinedione (1.0 eq) and phosphorus oxybromide (2.5 eq) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser.
- The reaction mixture is heated to reflux and maintained at this temperature for approximately 4 hours.
- After cooling to room temperature, the mixture is carefully poured into a beaker containing ice and water.
- The aqueous mixture is neutralized by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
- The aqueous layer is extracted three times with dichloromethane.
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude **2,4-dibromothiazole** is purified by column chromatography on silica gel using hexanes as the eluent.
- Removal of the solvent from the collected fractions affords pure **2,4-dibromothiazole** as a white to light yellow crystalline solid.

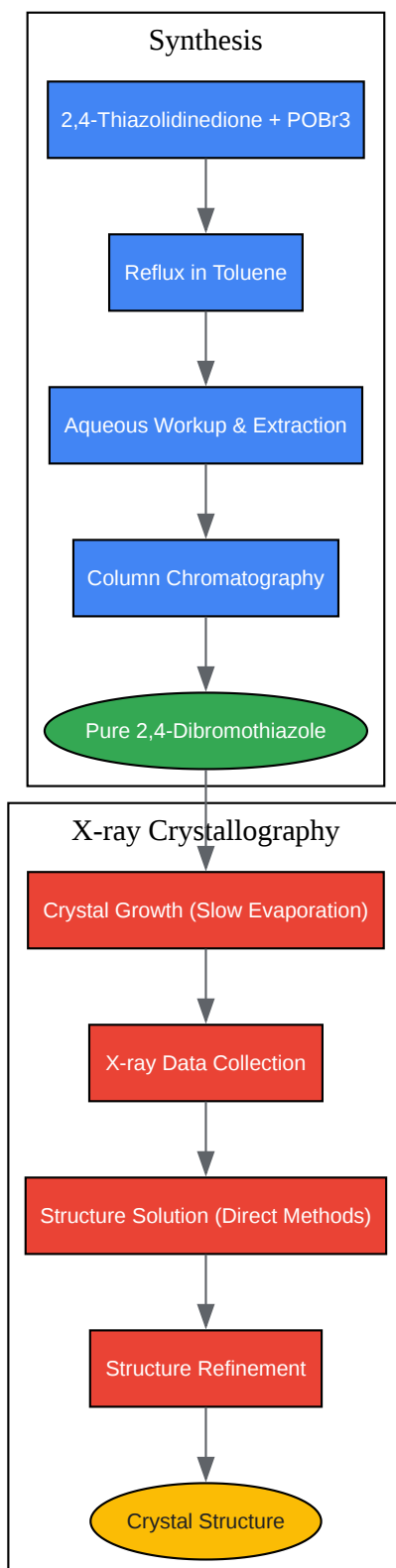
Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals of **2,4-dibromothiazole** suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in a suitable solvent, such as toluene or a mixture of hexanes and a more polar solvent.

Data Collection and Structure Refinement:

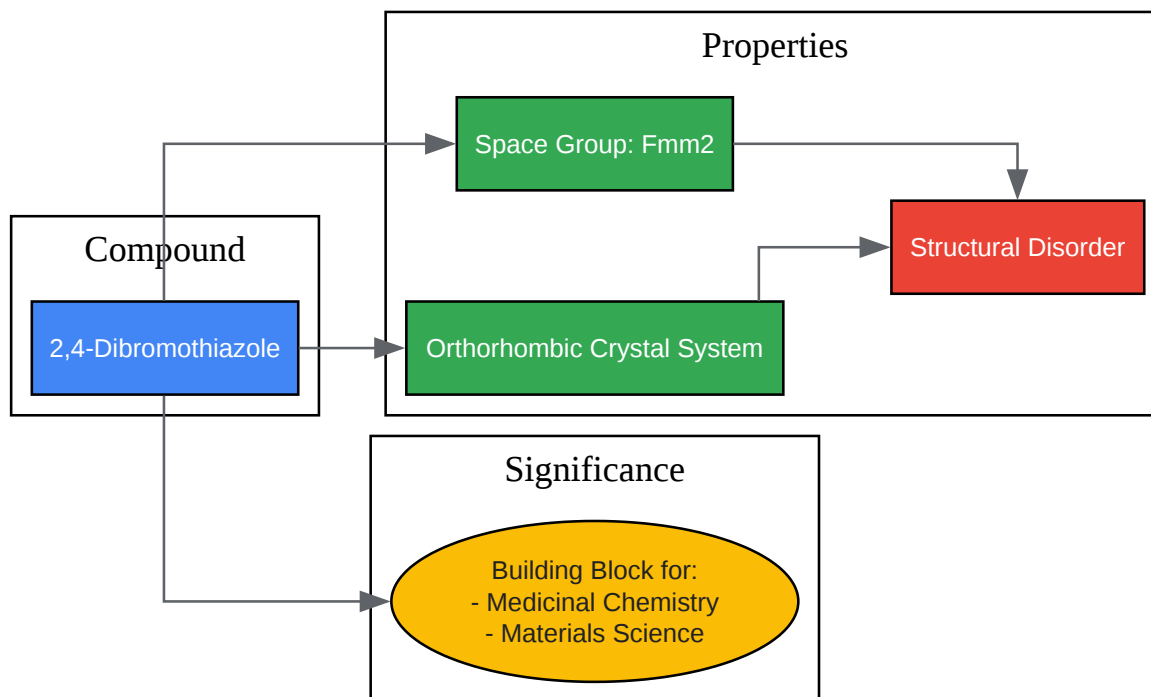
- A suitable single crystal is selected and mounted on a goniometer head.
- X-ray diffraction data are collected at a low temperature (e.g., 93 K) to minimize thermal vibrations, using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo-K α radiation, $\lambda = 0.71073$ Å).
- The crystal-to-detector distance is set, and a series of frames are collected with varying ω and ϕ angles.
- The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.
- The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 .
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- The final structural model is validated using software such as CHECKCIF.

Visualizations



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Caption: Experimental workflow for the synthesis and crystal structure determination of **2,4-dibromothiazole**.



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Caption: Key findings and significance of the **2,4-dibromothiazole** crystal structure.

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References

- 1. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
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